molecular formula C18H22N4O4S2 B14492293 3-(4-Allylthio-2-(2-dimethylaminoacetamido)phenyl)-2-methoxycarbonyliminothiazolidin-4-one CAS No. 63753-35-5

3-(4-Allylthio-2-(2-dimethylaminoacetamido)phenyl)-2-methoxycarbonyliminothiazolidin-4-one

Cat. No.: B14492293
CAS No.: 63753-35-5
M. Wt: 422.5 g/mol
InChI Key: HBVNOVMFUXIFKU-JZJYNLBNSA-N
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Description

3-(4-Allylthio-2-(2-dimethylaminoacetamido)phenyl)-2-methoxycarbonyliminothiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an allylthio group, and a dimethylaminoacetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Allylthio-2-(2-dimethylaminoacetamido)phenyl)-2-methoxycarbonyliminothiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the allylthio and dimethylaminoacetamido groups. Common reagents used in the synthesis include thioamides, allyl halides, and dimethylaminoacetyl chloride. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Allylthio-2-(2-dimethylaminoacetamido)phenyl)-2-methoxycarbonyliminothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidines.

    Substitution: The dimethylaminoacetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Allylthio-2-(2-dimethylaminoacetamido)phenyl)-2-methoxycarbonyliminothiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Allylthio-2-(2-dimethylaminoacetamido)phenyl)-2-methoxycarbonyliminothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Allylthio-2-(2-dimethylaminoacetamido)phenyl)-2-methoxycarbonyliminothiazolidin-4-one: Unique due to its specific combination of functional groups.

    Thiazolidinones: A class of compounds with a thiazolidinone ring, known for their diverse biological activities.

    Allylthio derivatives: Compounds containing an allylthio group, often studied for their antimicrobial properties.

    Dimethylaminoacetamido derivatives: Compounds with a dimethylaminoacetamido group, explored for their potential as enzyme inhibitors.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

63753-35-5

Molecular Formula

C18H22N4O4S2

Molecular Weight

422.5 g/mol

IUPAC Name

methyl (NZ)-N-[3-[2-[[2-(dimethylamino)acetyl]amino]-4-prop-2-enylsulfanylphenyl]-4-oxo-1,3-thiazolidin-2-ylidene]carbamate

InChI

InChI=1S/C18H22N4O4S2/c1-5-8-27-12-6-7-14(13(9-12)19-15(23)10-21(2)3)22-16(24)11-28-17(22)20-18(25)26-4/h5-7,9H,1,8,10-11H2,2-4H3,(H,19,23)/b20-17-

InChI Key

HBVNOVMFUXIFKU-JZJYNLBNSA-N

Isomeric SMILES

CN(C)CC(=O)NC1=C(C=CC(=C1)SCC=C)N\2C(=O)CS/C2=N\C(=O)OC

Canonical SMILES

CN(C)CC(=O)NC1=C(C=CC(=C1)SCC=C)N2C(=O)CSC2=NC(=O)OC

Origin of Product

United States

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